molecular formula C13H13ClN2 B2762027 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine CAS No. 1481564-27-5

7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine

Cat. No.: B2762027
CAS No.: 1481564-27-5
M. Wt: 232.71
InChI Key: OSTJWIOXMAVLQX-UHFFFAOYSA-N
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Description

7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine is a heterocyclic compound that features a fused ring system combining a pyrazine ring with a tetrahydropyrrole ring The presence of a 4-chlorophenyl group attached to the pyrazine ring adds to its chemical complexity and potential for diverse reactivity

Preparation Methods

The synthesis of 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 4-chloroaniline with 2,5-hexanedione in the presence of a catalyst such as α-amylase can yield the desired compound . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogenation catalysts such as palladium on carbon, resulting in the reduction of the pyrazine ring.

    Substitution: The presence of the 4-chlorophenyl group allows for nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles under appropriate conditions.

    Cyclization: Intramolecular cyclization reactions can be employed to modify the fused ring system, potentially leading to new heterocyclic structures.

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., hydrogen gas with palladium catalyst), and nucleophiles (e.g., amines, thiols). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to fit into the active sites of these targets, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The specific pathways involved depend on the biological context and the particular target being studied.

Comparison with Similar Compounds

7-(4-Chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine can be compared to other similar compounds, such as imidazo[1,2-a]pyridines and imidazo[1,2-a]pyrimidines . These compounds share a similar fused ring system but differ in the specific heteroatoms and substituents present. The uniqueness of this compound lies in its specific substitution pattern and the presence of the 4-chlorophenyl group, which imparts distinct chemical and biological properties.

Similar Compounds

Properties

IUPAC Name

7-(4-chlorophenyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN2/c14-12-3-1-10(2-4-12)11-7-13-8-15-5-6-16(13)9-11/h1-4,7,9,15H,5-6,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSTJWIOXMAVLQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C=C(C=C2CN1)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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